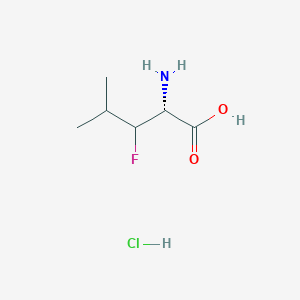

(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride” is a compound that belongs to the class of amino acids. The “2R” denotes the configuration of the chiral center in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and fluoro groups at the correct positions on the pentanoic acid backbone. This could potentially be achieved through various synthetic routes, including asymmetric synthesis or substitution reactions .

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as NMR, IR, and MS . The presence of the fluoro group would likely be evident in the NMR spectrum, while the carboxylic acid and amino groups would likely show characteristic peaks in the IR spectrum.

Chemical Reactions Analysis

As an amino acid, this compound would likely participate in reactions typical of both amines and carboxylic acids. This could include acid-base reactions, amide bond formation, and reactions of the fluoro group .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, while the fluoro group could affect its polarity and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Stereoselective Synthesis : The diastereoselective alkylation method has been used for synthesizing γ-fluorinated α-amino acids, showcasing the potential of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride in producing enantiomerically enriched compounds (Laue, Kröger, Wegelius, & Haufe, 2000).

- X-Ray Crystallography : The crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid has been determined, highlighting the utility of structural analysis in understanding the properties of amino acid derivatives, which could be extended to the study of this compound (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Biological Applications and Material Science

- Anticancer Potential : Organotin(IV) complexes, synthesized using amino acid derivatives, have been evaluated for their anticancer properties, indicating the broader implications of amino acid derivatives like this compound in medicinal chemistry (Basu Baul, Basu, Vos, & Linden, 2009).

- Neuroimaging and Brain Tumors : A novel tracer for brain tumor imaging, based on an α,α-disubstituted amino acid structure similar to (2R)-2-Amino-3-fluoro-4-methylpentanoic acid, has been developed, showcasing its potential application in the development of imaging agents for neurological disorders (Bouhlel, Zhou, Li, Yuan, Rich, & McConathy, 2015).

Chemical Reactions and Mechanisms

- Aldol Reaction : The stereoselective aldol reaction of doubly deprotonated derivatives demonstrates the synthetic versatility of compounds related to (2R)-2-Amino-3-fluoro-4-methylpentanoic acid, paving the way for the creation of complex organic molecules (Braun & Gräf, 2003).

- Synthesis of Fluorinated Amino Acids : The practical synthesis routes for fluorinated amino acids underscore the importance of this compound in the development of non-natural amino acids for applications in chemical biology (Chorghade, Mohapatra, Sahoo, Gurjar, Mandlecha, Bhoite, Moghe, & Raines, 2008).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-amino-3-fluoro-4-methylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2.ClH/c1-3(2)4(7)5(8)6(9)10;/h3-5H,8H2,1-2H3,(H,9,10);1H/t4?,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMXCGDNWFMONV-YKXIHYLHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2583284.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B2583286.png)

![2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2583288.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2583294.png)

![4-ethylsulfanyl-11,13-dimethyl-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2583295.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide](/img/structure/B2583296.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2583297.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2583305.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)